1-benzyl-N'-(2-fluorobenzoyl)-5-oxo-3-pyrrolidinecarbohydrazide
Overview
Description
1-benzyl-N'-(2-fluorobenzoyl)-5-oxo-3-pyrrolidinecarbohydrazide, also known as BFPH, is a novel compound with potential applications in scientific research. This compound has been synthesized using various methods and has shown promising results in various studies.
Mechanism of Action
The mechanism of action of 1-benzyl-N'-(2-fluorobenzoyl)-5-oxo-3-pyrrolidinecarbohydrazide is not fully understood, but studies have suggested that it works by inhibiting various enzymes and proteins involved in cancer cell growth and inflammation. 1-benzyl-N'-(2-fluorobenzoyl)-5-oxo-3-pyrrolidinecarbohydrazide has been shown to inhibit the activity of histone deacetylases (HDACs), which play a role in the regulation of gene expression. 1-benzyl-N'-(2-fluorobenzoyl)-5-oxo-3-pyrrolidinecarbohydrazide has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), which is involved in inflammation and cancer cell growth.
Biochemical and Physiological Effects
1-benzyl-N'-(2-fluorobenzoyl)-5-oxo-3-pyrrolidinecarbohydrazide has been shown to have various biochemical and physiological effects. Studies have shown that 1-benzyl-N'-(2-fluorobenzoyl)-5-oxo-3-pyrrolidinecarbohydrazide can induce apoptosis (cell death) in cancer cells and can inhibit the growth of cancer cells. 1-benzyl-N'-(2-fluorobenzoyl)-5-oxo-3-pyrrolidinecarbohydrazide has also been shown to reduce inflammation in various tissues. Additionally, 1-benzyl-N'-(2-fluorobenzoyl)-5-oxo-3-pyrrolidinecarbohydrazide has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Advantages and Limitations for Lab Experiments
1-benzyl-N'-(2-fluorobenzoyl)-5-oxo-3-pyrrolidinecarbohydrazide has several advantages for lab experiments. It is a novel compound that has not been extensively studied, which makes it an interesting target for research. 1-benzyl-N'-(2-fluorobenzoyl)-5-oxo-3-pyrrolidinecarbohydrazide has also been shown to have promising results in various studies, which makes it a potential candidate for further research. However, there are also limitations to using 1-benzyl-N'-(2-fluorobenzoyl)-5-oxo-3-pyrrolidinecarbohydrazide in lab experiments. Its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects. Additionally, 1-benzyl-N'-(2-fluorobenzoyl)-5-oxo-3-pyrrolidinecarbohydrazide has not been extensively studied in humans, which limits its potential for clinical applications.
Future Directions
There are several future directions for research on 1-benzyl-N'-(2-fluorobenzoyl)-5-oxo-3-pyrrolidinecarbohydrazide. One direction is to further study its mechanism of action and identify the specific enzymes and proteins that it targets. Another direction is to study its effects in various cancer cell lines and animal models of cancer. Additionally, further research is needed to study its potential use in the treatment of Alzheimer's disease and Parkinson's disease. Overall, 1-benzyl-N'-(2-fluorobenzoyl)-5-oxo-3-pyrrolidinecarbohydrazide is a promising compound with potential applications in various areas of scientific research.
Scientific Research Applications
1-benzyl-N'-(2-fluorobenzoyl)-5-oxo-3-pyrrolidinecarbohydrazide has potential applications in scientific research, particularly in the field of cancer research. Studies have shown that 1-benzyl-N'-(2-fluorobenzoyl)-5-oxo-3-pyrrolidinecarbohydrazide has anti-cancer properties and can inhibit the growth of cancer cells. 1-benzyl-N'-(2-fluorobenzoyl)-5-oxo-3-pyrrolidinecarbohydrazide has also been shown to have anti-inflammatory properties and can reduce inflammation in various tissues. Additionally, 1-benzyl-N'-(2-fluorobenzoyl)-5-oxo-3-pyrrolidinecarbohydrazide has been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
1-benzyl-N'-(2-fluorobenzoyl)-5-oxopyrrolidine-3-carbohydrazide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O3/c20-16-9-5-4-8-15(16)19(26)22-21-18(25)14-10-17(24)23(12-14)11-13-6-2-1-3-7-13/h1-9,14H,10-12H2,(H,21,25)(H,22,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQWUEKHWPSYXHG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CC2=CC=CC=C2)C(=O)NNC(=O)C3=CC=CC=C3F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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